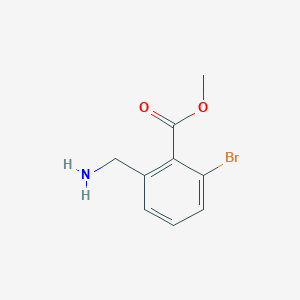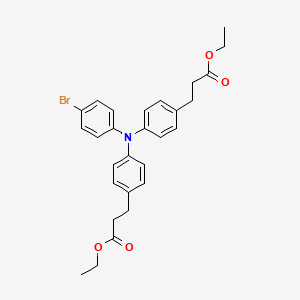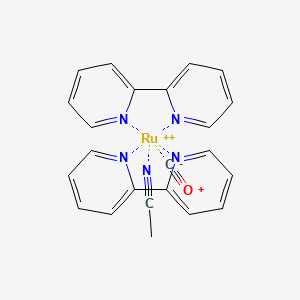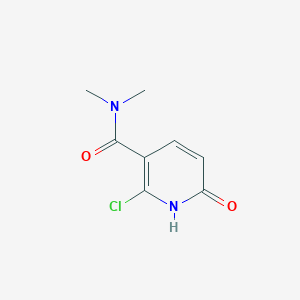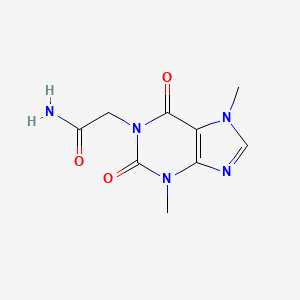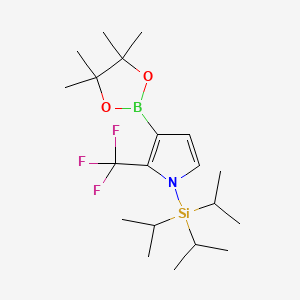
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrole is a complex organic compound that features a unique combination of boron, fluorine, silicon, and pyrrole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Core: The pyrrole core can be synthesized through a condensation reaction between an amine and a diketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Attachment of the Triisopropylsilyl Group: The triisopropylsilyl group is typically introduced through a silylation reaction using triisopropylsilyl chloride and a base.
Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed through a reaction between a boronic acid derivative and a diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the development of bioactive molecules and as a probe for studying biological processes.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrole depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the boron moiety can form reversible covalent bonds with diols and other nucleophiles, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole: Lacks the trifluoromethyl and triisopropylsilyl groups.
2-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrole: Lacks the dioxaborolane ring.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-pyrrole: Lacks the triisopropylsilyl group.
Uniqueness
The uniqueness of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrole lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of the boron, fluorine, and silicon moieties provides unique reactivity and stability, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C20H35BF3NO2Si |
|---|---|
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
tri(propan-2-yl)-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyrrol-1-yl]silane |
InChI |
InChI=1S/C20H35BF3NO2Si/c1-13(2)28(14(3)4,15(5)6)25-12-11-16(17(25)20(22,23)24)21-26-18(7,8)19(9,10)27-21/h11-15H,1-10H3 |
Clé InChI |
FXIRFTMTTYNLRL-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(C=C2)[Si](C(C)C)(C(C)C)C(C)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


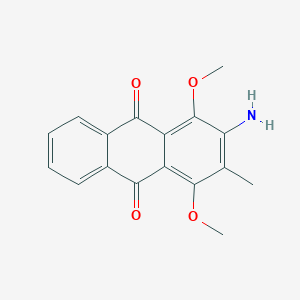

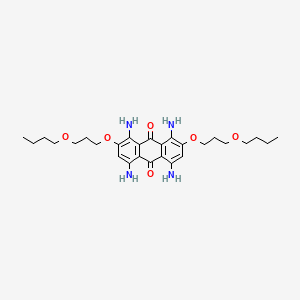

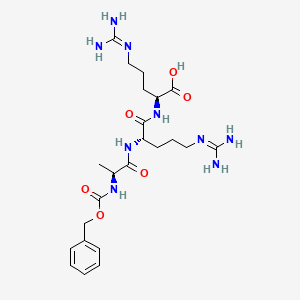

![4-Bromobenzo[b]thiophen-3-amine](/img/structure/B13144690.png)
